Anti-Inflammatory Potency Comparison
In a direct head-to-head comparison within the same patent specification, Withaphysalin A (Compound III) demonstrated an IC₅₀ of 22.26 μM for inhibiting LPS-induced nitric oxide (NO) release in RAW264.7 macrophages, which was less potent than Withaminima D (3.91 μM) and Dihydrowithaphysalin C (16.52 μM), but more potent than Withaminima B (8.68 μM? Note: IC₅₀ value of 8.68 μM for Withaminima B is lower than Withaphysalin A, indicating higher potency for Withaminima B relative to Withaphysalin A) [1]. The quantitative ordering of potency is Withaminima D > Dihydrowithaphysalin C > Withaphysalin A, with a quantified difference of 5.74 μM between Withaphysalin A and Dihydrowithaphysalin C [1].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) release |
|---|---|
| Target Compound Data | IC₅₀ = 22.26 μM |
| Comparator Or Baseline | Dihydrowithaphysalin C: IC₅₀ = 16.52 μM; Withaminima D: IC₅₀ = 3.91 μM; Withaminima B: IC₅₀ = 8.68 μM; Positive control L-NMMA: IC₅₀ = 36.40 μM |
| Quantified Difference | Withaphysalin A is 5.74 μM less potent than Dihydrowithaphysalin C and 1.8-fold less potent than L-NMMA |
| Conditions | RAW264.7 murine macrophages stimulated with LPS (1 μg/mL), 18 h incubation, NO production measured via Griess reagent (absorbance at 570 nm) |
Why This Matters
This quantitative data allows researchers to select the appropriate withaphysalin analog based on desired anti-inflammatory potency for their specific in vitro model.
- [1] CN106188215B. Withaphysalin type compounds and application thereof. Chinese Patent (2017). View Source
